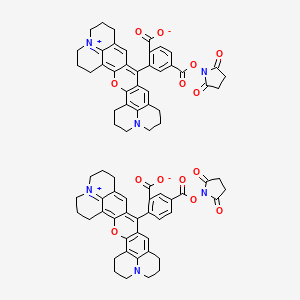
5(6)-Carboxy-x-rhodamine-n-hydroxysuccinimideester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5(6)-Carboxy-x-rhodamine-n-hydroxysuccinimideester is a fluorescent dye commonly used in various scientific fields. This compound is known for its ability to covalently attach to primary amines, making it a valuable tool in bioconjugation and labeling applications. Its fluorescence properties make it particularly useful in imaging and diagnostic techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5(6)-Carboxy-x-rhodamine-n-hydroxysuccinimideester typically involves the reaction of 5(6)-carboxy-x-rhodamine with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) under mild conditions. The resulting product is then purified using chromatographic techniques to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the production process and ensure consistency.
Chemical Reactions Analysis
Types of Reactions
5(6)-Carboxy-x-rhodamine-n-hydroxysuccinimideester undergoes several types of chemical reactions, including:
Substitution Reactions: The ester group can react with primary amines to form stable amide bonds.
Hydrolysis: In the presence of water, the ester can hydrolyze to form the corresponding carboxylic acid and N-hydroxysuccinimide.
Oxidation and Reduction: The rhodamine moiety can undergo redox reactions, although these are less common in typical applications.
Common Reagents and Conditions
Substitution Reactions: Primary amines, typically in a buffered aqueous solution.
Hydrolysis: Water or aqueous buffers, often under mild acidic or basic conditions.
Oxidation and Reduction: Various oxidizing or reducing agents, depending on the specific application.
Major Products
Substitution Reactions: The primary product is the amide formed by the reaction of the ester with a primary amine.
Hydrolysis: The major products are the carboxylic acid derivative of rhodamine and N-hydroxysuccinimide.
Scientific Research Applications
5(6)-Carboxy-x-rhodamine-n-hydroxysuccinimideester has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Commonly used for labeling proteins, nucleic acids, and other biomolecules for imaging and tracking purposes.
Medicine: Employed in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Utilized in the development of fluorescent sensors and markers for various industrial applications.
Mechanism of Action
The primary mechanism of action of 5(6)-Carboxy-x-rhodamine-n-hydroxysuccinimideester involves its ability to form covalent bonds with primary amines. This reaction is facilitated by the NHS ester group, which reacts with the amine to form a stable amide bond. The rhodamine moiety provides fluorescence, allowing for the visualization and tracking of the labeled molecules. The molecular targets are typically proteins, nucleic acids, or other biomolecules containing primary amines.
Comparison with Similar Compounds
Similar Compounds
Fluorescein Isothiocyanate (FITC): Another widely used fluorescent dye for labeling biomolecules.
Texas Red: A rhodamine derivative with similar fluorescence properties.
Alexa Fluor Dyes: A series of fluorescent dyes with varying spectral properties.
Uniqueness
5(6)-Carboxy-x-rhodamine-n-hydroxysuccinimideester is unique due to its specific fluorescence characteristics and its ability to form stable covalent bonds with primary amines. This makes it particularly useful in applications requiring long-term stability and high sensitivity.
Properties
Molecular Formula |
C74H66N6O14 |
|---|---|
Molecular Weight |
1263.3 g/mol |
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate;5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate |
InChI |
InChI=1S/2C37H33N3O7/c41-29-11-12-30(42)40(29)47-37(45)22-9-10-23(36(43)44)26(19-22)31-27-17-20-5-1-13-38-15-3-7-24(32(20)38)34(27)46-35-25-8-4-16-39-14-2-6-21(33(25)39)18-28(31)35;41-29-11-12-30(42)40(29)47-37(45)22-9-10-23(26(19-22)36(43)44)31-27-17-20-5-1-13-38-15-3-7-24(32(20)38)34(27)46-35-25-8-4-16-39-14-2-6-21(33(25)39)18-28(31)35/h2*9-10,17-19H,1-8,11-16H2 |
InChI Key |
JTLWZHLSQWYLGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)C(=O)ON9C(=O)CCC9=O)C(=O)[O-])CCC7.C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=CC(=C8)C(=O)ON9C(=O)CCC9=O)C(=O)[O-])CCC7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate](/img/structure/B14761941.png)
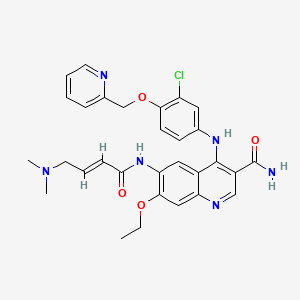

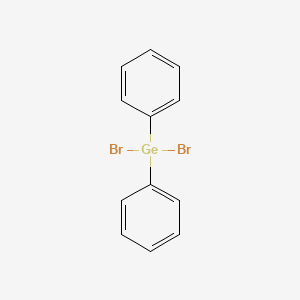
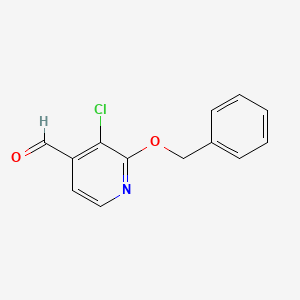
![Chryseno[1,2-b]oxirene](/img/structure/B14761956.png)
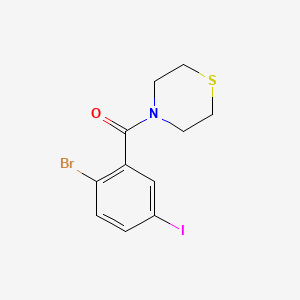
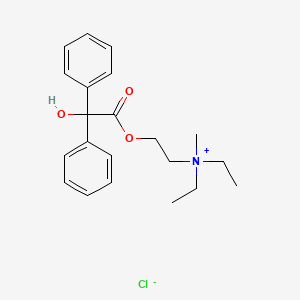
![Pyrido[4,3-C]cinnoline](/img/structure/B14761982.png)
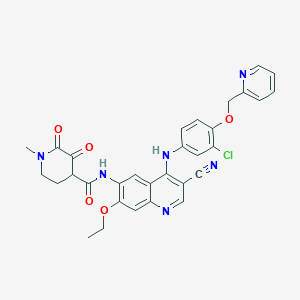
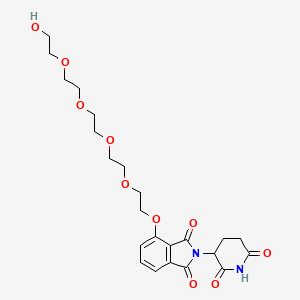
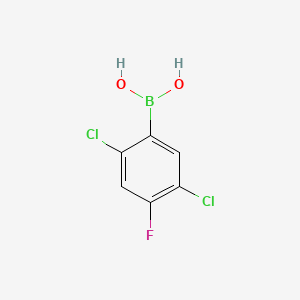

![N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]-2-hydroxy-acetamide](/img/structure/B14762013.png)
